molecular formula C11H17NO B12863328 3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde

3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B12863328
M. Wt: 179.26 g/mol
InChI Key: SQEYDUKQHWFZMG-UHFFFAOYSA-N
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Description

3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole derivatives with aldehydes under specific conditions. One common method is the condensation of pyrrole with an appropriate aldehyde in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrrole-2-carbaldehyde
  • 4-Pentyl-1H-pyrrole-2-carbaldehyde
  • 2-Methyl-4-pentyl-1H-pyrrole-3-carbaldehyde

Uniqueness

3-Methyl-4-pentyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-methyl-4-pentyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H17NO/c1-3-4-5-6-10-7-12-11(8-13)9(10)2/h7-8,12H,3-6H2,1-2H3

InChI Key

SQEYDUKQHWFZMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CNC(=C1C)C=O

Origin of Product

United States

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